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Compound Name: 2-Methyloxazolo[4,5-c]pyridine

Cat. No.: B3029799 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyloxazolo[4,5-
c]pyridine

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 2-Methyloxazolo[4,5-c]pyridine (CAS: 78998-29-5), a heterocyclic scaffold of interest in

medicinal chemistry and drug development. For researchers and scientists, understanding

properties such as solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and thermal

stability is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic

behavior. Due to the limited availability of public experimental data for this specific molecule,

this guide integrates predicted values with established, detailed experimental protocols for their

determination. By contextualizing the data with insights from structurally related analogues, we

offer a robust framework for the characterization and application of this compound in research

settings. This document serves not only as a data repository but also as a practical manual for

the empirical validation of key molecular attributes.

Introduction: The Oxazolopyridine Scaffold in Drug
Discovery
The fusion of an oxazole ring with a pyridine core creates the oxazolopyridine scaffold, a

heterocyclic system that has garnered significant attention in medicinal chemistry. This

structural motif is present in molecules designed to interact with a range of biological targets.
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The pyridine ring can serve as a hydrogen bond acceptor and engage in π-stacking

interactions, while the oxazole moiety provides a five-membered ring with distinct electronic

properties and potential for further functionalization. 2-Methyloxazolo[4,5-c]pyridine is a

specific isomer within this class, and its physicochemical profile dictates its potential as a lead

structure or fragment in drug design. Key properties like aqueous solubility influence

formulation and bioavailability, lipophilicity governs membrane permeability and distribution,

and pKa affects the charge state in different physiological compartments, which is critical for

target binding and off-target effects.

Fused heterocyclic systems like thiazolopyridines and imidazopyridines are well-represented in

drug discovery literature, often investigated for their potential as kinase inhibitors or for their

antimicrobial and anti-inflammatory properties.[1][2] Understanding the specific contributions of

the 2-methyl and the oxazolo[4,5-c] fusion to the overall molecular properties is therefore

essential for its rational development.

Core Physicochemical Properties: A Quantitative
Overview
The following table summarizes the available and predicted physicochemical data for 2-
Methyloxazolo[4,5-c]pyridine. It is critical to note that much of this data is derived from

computational models and awaits experimental verification.[3] The subsequent sections provide

detailed protocols for obtaining these empirical values.
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Property Value Data Type
Significance in
Drug Development

Molecular Formula C₇H₆N₂O N/A

Defines the elemental

composition and exact

mass.

Molecular Weight 134.14 g/mol N/A

A key parameter for

stoichiometry and

ligand efficiency

calculations.

Melting Point 47-50 °C Experimental

Indicates purity, lattice

energy, and aids in

solid-state

formulation.

Boiling Point 232 °C Predicted

Relevant for

purification

(distillation) and

thermal stability

assessment.

Density 1.229 g/cm³ Predicted

Useful for formulation

and process chemistry

calculations.

LogP 1.53 Predicted

Measures lipophilicity;

impacts solubility,

permeability, and

metabolism.

pKa Not Available N/A

Predicts the ionization

state at physiological

pH, affecting solubility

and target binding.

Aqueous Solubility Not Available N/A

Crucial for

bioavailability and

developing parenteral

or oral formulations.
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Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most

critical parameters in drug design. It is typically expressed as the logarithm of the partition

coefficient (LogP) between n-octanol and water. A balanced LogP is essential; high values can

lead to poor aqueous solubility and high metabolic turnover, while low values may hinder

membrane permeability.

The predicted LogP of 1.53 for 2-Methyloxazolo[4,5-c]pyridine suggests a compound with

moderate lipophilicity, a favorable starting point for many drug discovery programs.[3] However,

this value does not account for ionization. Since the pyridine nitrogen is basic, the distribution

coefficient (LogD), which is pH-dependent, provides a more physiologically relevant measure.

Experimental Protocol: Shake-Flask Method for LogD
Determination
This protocol describes the "gold standard" shake-flask method for determining the LogD at a

specific pH (e.g., physiological pH 7.4).[4]

Causality and Trustworthiness: This method directly measures the partitioning of the analyte

between two immiscible phases, making it a highly reliable and self-validating system. The use

of a buffered aqueous phase ensures the pH is controlled, which is critical for ionizable

compounds. Pre-saturation of the solvents minimizes volume changes upon mixing.

Methodology:

Preparation of Phases:

Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

Organic Phase: Use 1-octanol.

Pre-saturate the 1-octanol by shaking it with the pH 7.4 buffer for 24 hours. Similarly, pre-

saturate the buffer with 1-octanol. Separate the layers using a separatory funnel after they

have settled. This prevents volume changes during the experiment.
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Sample Preparation: Prepare a stock solution of 2-Methyloxazolo[4,5-c]pyridine in 1-

octanol (e.g., 1 mg/mL).

Partitioning:

In a glass vial, combine 5 mL of the pre-saturated buffer and 5 mL of the pre-saturated 1-

octanol containing the analyte.

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach

equilibrium (typically 1-24 hours). The time to equilibrium should be determined in

preliminary experiments.

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

Quantification:

Carefully remove an aliquot from both the aqueous and organic phases.

Determine the concentration of the analyte in each phase using a validated analytical

method, such as High-Performance Liquid Chromatography with UV detection (HPLC-

UV). A calibration curve should be prepared for accurate quantification.

Calculation: The LogD is calculated as:

LogD = log₁₀ ( [Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )

Workflow for Shake-Flask LogD Determination

Phase Preparation Experiment Analysis

Prepare pH 7.4 Buffer Pre-saturate
1-Octanol & Buffer

Add Analyte to
Saturated Octanol Mix Octanol & Buffer Agitate to

Equilibrium
Centrifuge to

Separate Phases
Sample Aqueous
& Organic Layers

Quantify via
HPLC-UV Calculate LogD

Click to download full resolution via product page

Caption: Workflow for determining LogD via the shake-flask method.
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Ionization Constant (pKa): The Key to Physiological
Behavior
The pKa is the pH at which a compound is 50% ionized. For 2-Methyloxazolo[4,5-c]pyridine,

the most basic center is expected to be the pyridine nitrogen. Its pKa will determine the

compound's charge state across the gastrointestinal tract and in the bloodstream, profoundly

impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A basic pKa in

the range of 6-8 can be beneficial for aqueous solubility but may also lead to lysosomal

trapping.

Experimental Protocol: Potentiometric Titration for pKa
Determination
Potentiometric titration is a highly accurate method for determining pKa values. It involves

monitoring the pH of a solution as a titrant of known concentration is added.

Causality and Trustworthiness: This method relies on the fundamental Henderson-Hasselbalch

relationship. By precisely measuring pH changes upon the addition of a strong acid or base,

the inflection point of the titration curve directly corresponds to the pKa. The use of co-solvents

allows for the analysis of compounds with low water solubility, with subsequent extrapolation to

aqueous pKa.

Methodology:

System Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain a

constant temperature (e.g., 25 °C) and an inert atmosphere (e.g., nitrogen) to prevent CO₂

dissolution.

Sample Preparation:

Accurately weigh a sample of 2-Methyloxazolo[4,5-c]pyridine and dissolve it in a

suitable solvent system. For compounds with low aqueous solubility, a co-solvent system

(e.g., methanol/water or DMSO/water) is used.

The solution should contain a background electrolyte (e.g., 0.15 M KCl) to maintain

constant ionic strength.
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Titration:

Since the compound is expected to be basic, it will be titrated with a standardized strong

acid (e.g., 0.1 M HCl).

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each

addition.

Record the pH value after each addition of titrant.

Data Analysis:

Plot the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point. More accurately, the first

or second derivative of the titration curve is used to precisely identify the equivalence

point(s).

If a co-solvent was used, perform titrations at several different co-solvent ratios and

extrapolate the results to 0% co-solvent to obtain the aqueous pKa (Yasuda-Shedlovsky

extrapolation).

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

methyl group (a singlet around 2.5-2.8 ppm) and aromatic protons on the pyridine ring.

The chemical shifts and coupling patterns of the aromatic protons will be characteristic of

the [4,5-c] fusion pattern.

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The

methyl carbon will appear upfield, while the aromatic and heterocyclic carbons will be in

the 110-160 ppm range. Data from related structures like 2-(1,3-oxazolin-2-yl)pyridine can

provide comparative reference points for chemical shifts.[5]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion

mode should readily show the protonated molecule [M+H]⁺ at m/z 135.05. High-resolution

mass spectrometry (HRMS) can be used to confirm the elemental composition to within a

few parts per million.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching

vibrations from the methyl and aromatic groups, as well as C=N and C=C stretching

frequencies from the fused ring system in the 1500-1650 cm⁻¹ region. C-O-C stretching from

the oxazole ring would be expected around 1050-1250 cm⁻¹.

Conclusion and Future Directions
2-Methyloxazolo[4,5-c]pyridine presents a heterocyclic scaffold with physicochemical

properties that are, based on predictions, favorable for drug discovery applications.[3] Its

moderate lipophilicity and expected basicity position it as a promising starting point for chemical

exploration. However, this guide highlights the critical need for experimental validation of these

properties. The protocols detailed herein provide a clear and robust roadmap for researchers to

determine the empirical values for LogD, pKa, and solubility. This empirical data is

indispensable for building accurate structure-activity relationships (SAR) and structure-property

relationships (SPR), ultimately enabling the rational design of novel therapeutics based on the

oxazolopyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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